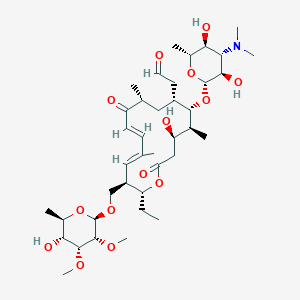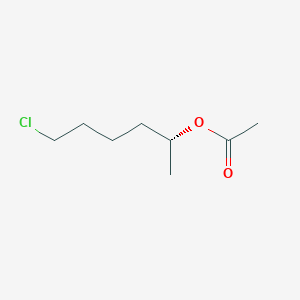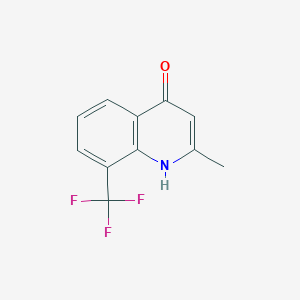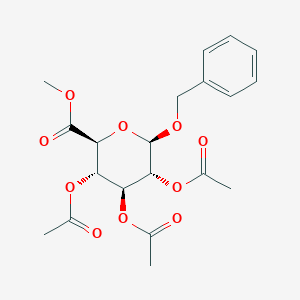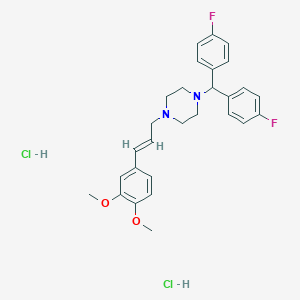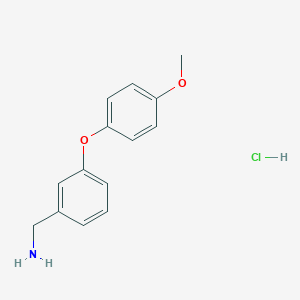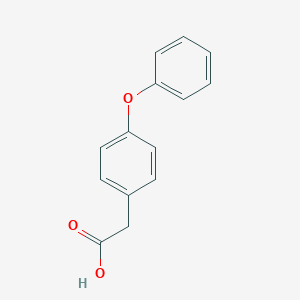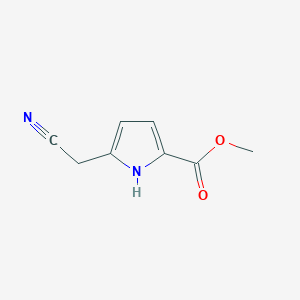
Methyl 5-(cyanomethyl)-1H-pyrrole-2-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 5-(cyanomethyl)-1H-pyrrole-2-carboxylate is a chemical compound that has attracted the attention of researchers due to its potential applications in various fields. This compound is a pyrrole derivative that has been synthesized using different methods. It has been found to exhibit interesting biochemical and physiological effects that make it a promising candidate for further research.
作用机制
The mechanism of action of Methyl 5-(cyanomethyl)-1H-pyrrole-2-carboxylate is not fully understood. However, it has been proposed that it exerts its biological activity through the inhibition of certain enzymes and receptors. For example, it has been found to inhibit the activity of acetylcholinesterase and butyrylcholinesterase, which are involved in the degradation of acetylcholine in the nervous system. This leads to an increase in the concentration of acetylcholine, which can improve cognitive function. It has also been found to inhibit the activity of certain viral enzymes, which can prevent the replication of viruses.
Biochemical and Physiological Effects:
Methyl 5-(cyanomethyl)-1H-pyrrole-2-carboxylate has been found to exhibit interesting biochemical and physiological effects. For example, it has been found to inhibit the growth of certain tumor cells by inducing apoptosis. It has also been found to inhibit the activity of certain viral enzymes, which can prevent the replication of viruses. In addition, it has been found to inhibit the activity of acetylcholinesterase and butyrylcholinesterase, which can improve cognitive function.
实验室实验的优点和局限性
Methyl 5-(cyanomethyl)-1H-pyrrole-2-carboxylate has some advantages and limitations for lab experiments. One of the advantages is that it is relatively easy to synthesize using different methods. It is also stable under normal laboratory conditions. However, one of the limitations is that it is not very soluble in water, which can make it difficult to use in certain experiments. In addition, its toxicity and potential side effects need to be carefully evaluated before using it in experiments.
未来方向
There are several future directions for research on Methyl 5-(cyanomethyl)-1H-pyrrole-2-carboxylate. One of the directions is to further investigate its potential applications in medicinal chemistry. For example, it can be used as a starting material for the synthesis of new drugs that exhibit antitumor, antiviral, and antibacterial activities. Another direction is to investigate its mechanism of action in more detail. This can provide insights into its biological activity and help in the design of more effective drugs. Finally, it is important to carefully evaluate its toxicity and potential side effects before using it in clinical trials.
合成方法
Methyl 5-(cyanomethyl)-1H-pyrrole-2-carboxylate can be synthesized using different methods. One of the most common methods is the reaction of 2-cyanoacetamide with ethyl acetoacetate in the presence of a base such as sodium ethoxide. The resulting product is then treated with methyl iodide to obtain Methyl 5-(cyanomethyl)-1H-pyrrole-2-carboxylate. Another method involves the reaction of 2-cyanoacetamide with malononitrile in the presence of a base such as potassium carbonate followed by treatment with methyl iodide.
科学研究应用
Methyl 5-(cyanomethyl)-1H-pyrrole-2-carboxylate has been found to have potential applications in various fields of scientific research. One of the most promising applications is in the field of medicinal chemistry, where it can be used as a starting material for the synthesis of new drugs. It has been found to exhibit antitumor, antiviral, and antibacterial activities. It has also been found to inhibit the activity of certain enzymes such as acetylcholinesterase and butyrylcholinesterase, which are involved in the pathogenesis of Alzheimer's disease.
属性
CAS 编号 |
144194-95-6 |
|---|---|
产品名称 |
Methyl 5-(cyanomethyl)-1H-pyrrole-2-carboxylate |
分子式 |
C8H8N2O2 |
分子量 |
164.16 g/mol |
IUPAC 名称 |
methyl 5-(cyanomethyl)-1H-pyrrole-2-carboxylate |
InChI |
InChI=1S/C8H8N2O2/c1-12-8(11)7-3-2-6(10-7)4-5-9/h2-3,10H,4H2,1H3 |
InChI 键 |
LGNMUDKJMWFZQG-UHFFFAOYSA-N |
SMILES |
COC(=O)C1=CC=C(N1)CC#N |
规范 SMILES |
COC(=O)C1=CC=C(N1)CC#N |
同义词 |
1H-Pyrrole-2-carboxylicacid,5-(cyanomethyl)-,methylester(9CI) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



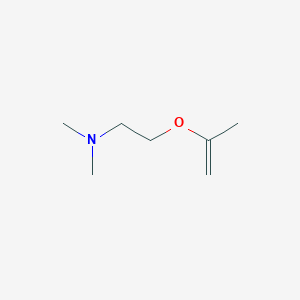
![[(2S,3R,4S,5R)-4,5,6-Triacetyloxy-2-(fluoromethyl)oxan-3-yl] acetate](/img/structure/B134024.png)
![[2-[[Dimethyl-(1-phenyl-3-prop-2-enoyloxypropan-2-yl)silyl]oxy-dimethylsilyl]-3-phenylpropyl] prop-2-enoate](/img/structure/B134028.png)
